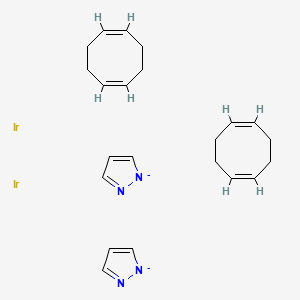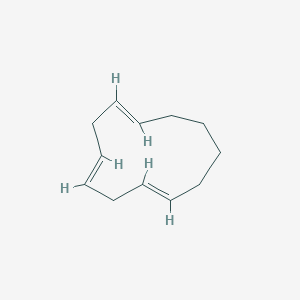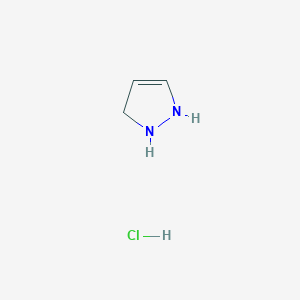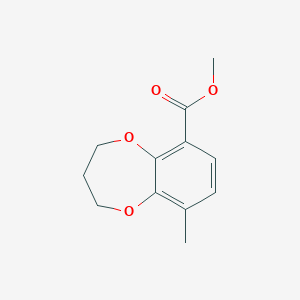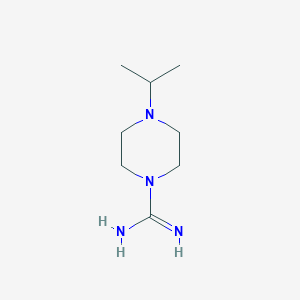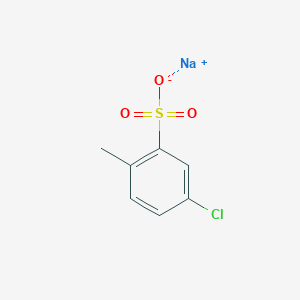
N,N'-Methanetetraylbis(4-nitroaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Methanetetraylbis(4-nitroaniline) is an organic compound characterized by the presence of two 4-nitroaniline groups connected via a methanetetrayl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methanetetraylbis(4-nitroaniline) typically involves the reaction of 4-nitroaniline with formaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, where the methanetetrayl bridge is formed by the reaction of formaldehyde with the amino groups of 4-nitroaniline .
Industrial Production Methods
Industrial production of N,N’-Methanetetraylbis(4-nitroaniline) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Methanetetraylbis(4-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N,N’-Methanetetraylbis(4-nitroaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of corrosion inhibitors and as a stabilizer in various chemical formulations
Mécanisme D'action
The mechanism of action of N,N’-Methanetetraylbis(4-nitroaniline) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of N,N’-Methanetetraylbis(4-nitroaniline) with similar chemical properties.
N-Methyl-4-nitroaniline: Used as an additive in energetic materials and has similar nitro group reactivity.
N,N-Dimethyl-4-nitroaniline: Known for its piezoelectric properties and used in various industrial applications
Uniqueness
N,N’-Methanetetraylbis(4-nitroaniline) is unique due to its methanetetrayl bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not observed in its similar compounds .
Propriétés
Numéro CAS |
738-66-9 |
|---|---|
Formule moléculaire |
C13H8N4O4 |
Poids moléculaire |
284.23 g/mol |
InChI |
InChI=1S/C13H8N4O4/c18-16(19)12-5-1-10(2-6-12)14-9-15-11-3-7-13(8-4-11)17(20)21/h1-8H |
Clé InChI |
JYGXGJKTQJJNCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


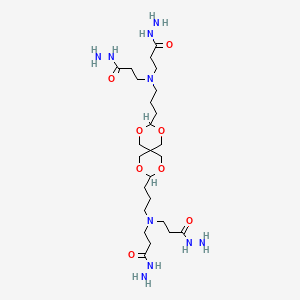
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
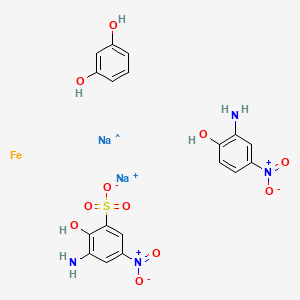
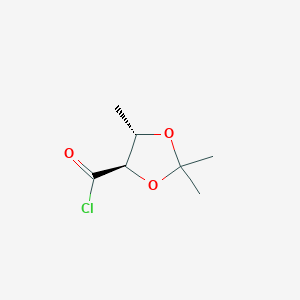
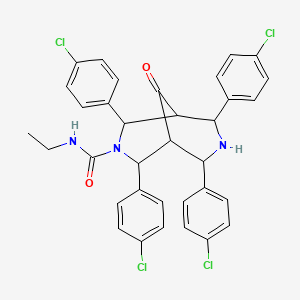

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
